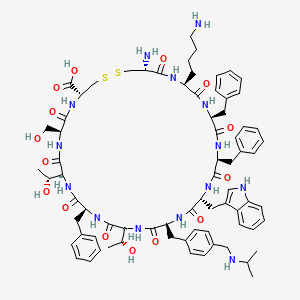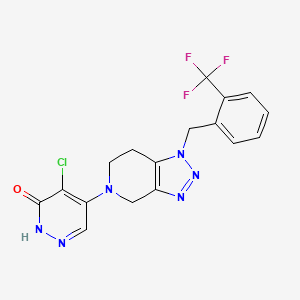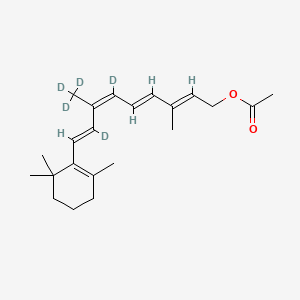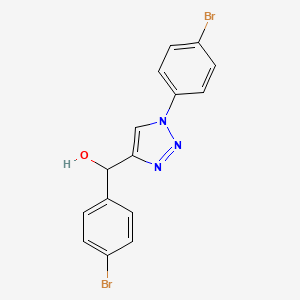
Antileishmanial agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-1 is a synthetic compound designed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health challenges due to the lack of effective vaccines and the limitations of current treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-1 involves the creation of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The process typically includes the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions. The yields of these reactions range from 69% to 84% .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Antileishmanial agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiourea moiety, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the aryl or alkyl groups, altering the compound’s pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products of these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Scientific Research Applications
Antileishmanial agent-1 has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of thiourea derivatives.
Biology: The compound is used to investigate the biological pathways and molecular targets involved in leishmaniasis.
Medicine: this compound is evaluated for its potential as a therapeutic agent against leishmaniasis, with studies focusing on its efficacy, toxicity, and pharmacokinetics.
Mechanism of Action
Antileishmanial agent-1 exerts its effects by targeting the enzyme N-myristoyltransferase (NMT) in Leishmania species. This enzyme is crucial for the survival and proliferation of the parasite. The compound binds to the active site of NMT, inhibiting its activity and leading to the death of the parasite. Molecular docking studies have shown that hydrophobic, π-stacking, and hydrogen bond interactions play significant roles in the binding of this compound to NMT .
Comparison with Similar Compounds
Miltefosine: An alkylphosphocholine compound used to treat leishmaniasis.
Amphotericin B: A polyene antifungal that also exhibits antileishmanial activity.
Pentamidine: An aromatic diamidine used for treating various protozoal infections.
Comparison: Antileishmanial agent-1 is unique due to its specific targeting of N-myristoyltransferase, whereas other compounds like miltefosine and amphotericin B have broader mechanisms of action. Additionally, this compound has shown promising results in molecular docking studies, indicating a potentially higher selectivity and efficacy compared to existing treatments .
Properties
Molecular Formula |
C15H11Br2N3O |
|---|---|
Molecular Weight |
409.07 g/mol |
IUPAC Name |
(4-bromophenyl)-[1-(4-bromophenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C15H11Br2N3O/c16-11-3-1-10(2-4-11)15(21)14-9-20(19-18-14)13-7-5-12(17)6-8-13/h1-9,15,21H |
InChI Key |
ADBZXYOFJKVXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN(N=N2)C3=CC=C(C=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
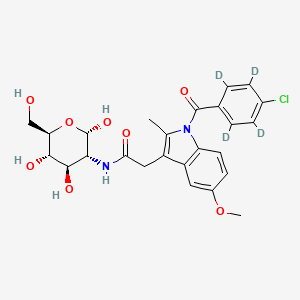
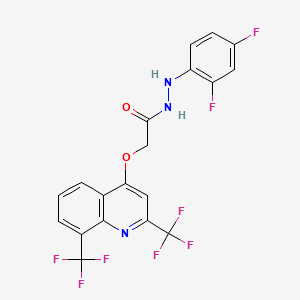

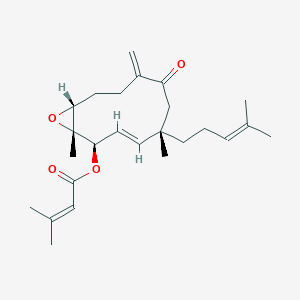

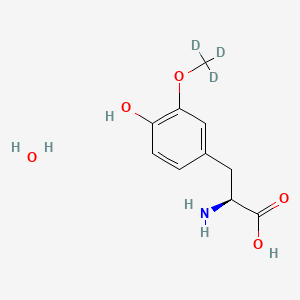
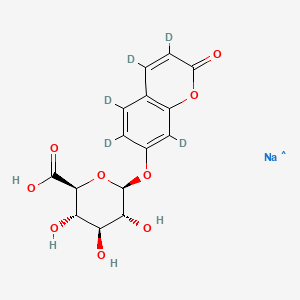
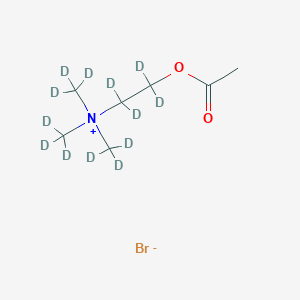
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
